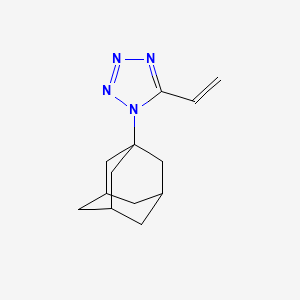
1-(1-Adamantyl)-5-ethenyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-5-ethenyltetrazole is a compound that features a unique adamantane structure combined with a tetrazole ring. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the tetrazole ring is a five-membered ring containing four nitrogen atoms. This combination results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-5-ethenyltetrazole typically involves the functionalization of adamantane derivatives. One common method includes the radical functionalization of adamantane to introduce the ethenyl group, followed by the formation of the tetrazole ring through cycloaddition reactions . The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-5-ethenyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the tetrazole ring.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced tetrazoles, and substituted adamantane compounds .
Scientific Research Applications
1-(1-Adamantyl)-5-ethenyltetrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-5-ethenyltetrazole involves its interaction with specific molecular targets and pathways. The adamantane structure provides stability and rigidity, while the tetrazole ring can participate in various chemical interactions. These properties enable the compound to exert its effects through binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
1-Adamantylacetic acid: Known for its use in organic synthesis and as a precursor for other adamantane derivatives.
1-(1-Adamantyl)-1-methylethoxycarbonyl fluoride: Utilized in amino protection of amino acids.
1,3-Dimethyladamantane: Used in the synthesis of various functionalized adamantane derivatives.
Uniqueness: 1-(1-Adamantyl)-5-ethenyltetrazole stands out due to its combination of the adamantane structure with the tetrazole ring, providing unique chemical and physical properties that are not commonly found in other similar compounds .
Properties
CAS No. |
24886-66-6 |
|---|---|
Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(1-adamantyl)-5-ethenyltetrazole |
InChI |
InChI=1S/C13H18N4/c1-2-12-14-15-16-17(12)13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2 |
InChI Key |
ZVAFAINNZGHGCY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NN=NN1C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















